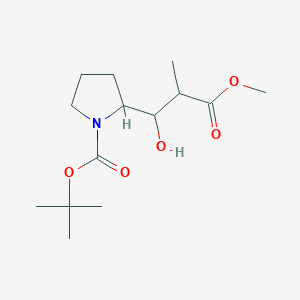![molecular formula C11H14N6 B12080053 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Preparation Methods
The synthesis of 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of metal-catalyzed guanidylation or the application of S-methylisothiourea as a guanidylating agent .
Chemical Reactions Analysis
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thiourea derivatives, cyanamides, and coupling reagents . Major products formed from these reactions can include cyclic guanidines and other substituted guanidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic reactions . In biology and medicine, guanidines are known for their role as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, guanidines have applications in the industrial sector as biocidal agents, catalysts, and ligands .
Mechanism of Action
The mechanism of action of 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine involves its ability to form hydrogen bonds and its high basicity . This compound can act as an N-nucleophile in addition reactions with unsaturated compounds, as well as in alkylation and acylation reactions . The guanidinium cation formed upon protonation is highly stable due to resonance delocalization of the positive charge .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine include other guanidines such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine |
InChI |
InChI=1S/C11H14N6/c12-11(13)17-16-10-5-4-8-7(6-15-14)2-1-3-9(8)10/h1-3,6H,4-5,14H2,(H4,12,13,17)/b15-6+,16-10+ |
InChI Key |
CHGQNYNSRVWUJP-NVXGSURBSA-N |
Isomeric SMILES |
C1C/C(=N\N=C(N)N)/C2=CC=CC(=C21)/C=N/N |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=CC=CC(=C21)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


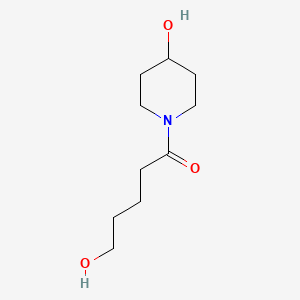
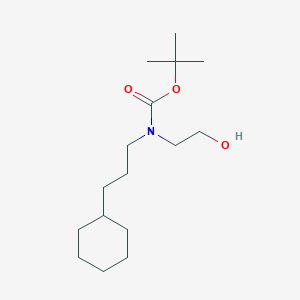

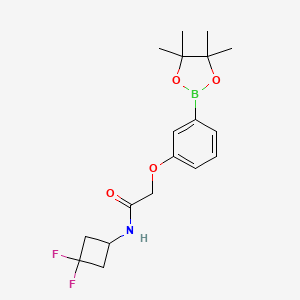

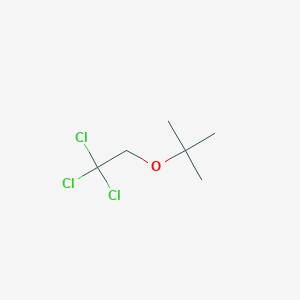

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)

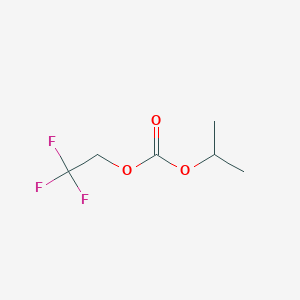

![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)

